molecular formula C10H12N5Na4O11P3 B1143261 Ddatp sodium salt CAS No. 178451-61-1

Ddatp sodium salt

Cat. No.: B1143261
CAS No.: 178451-61-1
M. Wt: 563.109543
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Description

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a derivative of adenosine triphosphate (ATP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds. This compound is crucial in DNA sequencing and other applications where chain termination is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves multiple steps. Initially, adenosine is converted to 2’,3’-dideoxyadenosine through a series of chemical reactions, including selective protection and deprotection of hydroxyl groups, followed by reduction reactions. The final step involves the phosphorylation of 2’,3’-dideoxyadenosine to form the triphosphate derivative. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is usually produced as a sodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt primarily undergoes chain termination reactions in DNA synthesis. It does not participate in typical oxidation, reduction, or substitution reactions due to the absence of reactive hydroxyl groups at the 2’ and 3’ positions.

Common Reagents and Conditions

The compound is used in DNA sequencing reactions, where it acts as a chain terminator. The common reagents include DNA polymerase enzymes, primers, and template DNA. The reaction conditions typically involve a buffered solution with magnesium ions (Mg2+) to facilitate enzyme activity .

Major Products Formed

The major product formed from the reaction involving 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is a terminated DNA strand. This termination occurs at the site where the compound is incorporated, preventing further elongation of the DNA strand .

Scientific Research Applications

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, specifically Sanger sequencing, where it serves as a chain-terminating nucleotide. This allows for the determination of the nucleotide sequence of DNA .

In addition to DNA sequencing, the compound is used in various other applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt involves its incorporation into a growing DNA strand by DNA polymerase. Once incorporated, the absence of the 3’ hydroxyl group prevents the addition of further nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other applications where controlled termination of DNA synthesis is required .

Comparison with Similar Compounds

2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt is part of a class of compounds known as dideoxynucleotides. Similar compounds include:

  • 2’,3’-Dideoxycytidine 5’-triphosphate sodium salt (ddCTP)
  • 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP)
  • 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP)

These compounds share the same mechanism of action, acting as chain terminators in DNA synthesis. each one is specific to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The uniqueness of 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt lies in its specificity for adenine, making it essential for sequencing and studying adenine-rich regions of DNA .

Properties

IUPAC Name

sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O11P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/q;+1/p-1/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSONWOOBEILFDO-UOERWJHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5NaO11P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746812
Record name sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178451-61-1
Record name sodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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